molecular formula C21H21BrF2N4O B1497964 Cytochrome P450 14a-demethylase inhibitor 1h CAS No. 1155361-06-0

Cytochrome P450 14a-demethylase inhibitor 1h

货号: B1497964
CAS 编号: 1155361-06-0
分子量: 463.3 g/mol
InChI 键: AWICBISOCKDYTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of bromophenyl, difluorophenyl, and triazolyl groups

准备方法

The synthesis of 1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Alkylation: The bromophenyl intermediate is then alkylated with prop-2-en-1-ylamine to form the corresponding amine.

    Coupling with difluorophenyl compound: The amine is then coupled with a difluorophenyl compound under specific conditions to form the desired product.

    Introduction of the triazolyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

化学反应分析

Inhibition Mechanism and Catalytic Disruption

Cytochrome P450 14α-demethylase (CYP51) catalyzes a three-step oxidative demethylation of lanosterol to ergosterol, essential for fungal membrane integrity . The reaction sequence involves:

  • First Oxidation : 14α-methyl → 14α-hydroxymethyl

  • Second Oxidation : 14α-hydroxymethyl → 14α-aldehyde

  • Third Oxidation : 14α-aldehyde → formic acid release and Δ14–15 double bond formation

Inhibitor 1h binds to the enzyme’s heme iron via its imidazole ring, blocking substrate access and interrupting electron transfer from cytochrome P450 reductase (CPR) . This stoichiometric inhibition prevents the formation of ergosterol, leading to accumulation of toxic methylated sterols .

Chemical Interactions and Binding Kinetics

The compound exhibits strong functional irreversibility, with inhibition efficiency dependent on reaction duration and molar ratios . Key findings include:

ParameterValue (Inhibitor 1h)Comparative Azole (Voriconazole)Source
IC50 (1h reaction) 24.4 μM0.45 μM
Binding Affinity (Kd) 0.09 μM0.06 μM
Soret Band Shift 425 nm423–425 nm
  • Structural Basis : X-ray crystallography reveals that the bromine and fluorine substituents enhance hydrophobic interactions with CYP51’s active site, while the imidazole coordinates with the heme iron .

  • Reaction Processivity : Unlike substrates, inhibitor binding is non-processive, making the enzyme less sensitive to competitive displacement during catalysis .

Reactivity with Nucleophiles

The compound’s α,β-unsaturated carbonyl group undergoes Michael addition reactions with nucleophiles (e.g., glutathione), forming covalent adducts. This reactivity contributes to its irreversible inhibition but may also influence off-target interactions in biological systems.

Comparative Inhibition Analysis

Inhibition potency against Acanthamoeba castellanii CYP51 was compared with clinical azoles :

Compound% Substrate Conversion Blocked (1h)
Inhibitor 1h~25–85%*
Voriconazole85%
Clotrimazole82%
Fluconazole<10%

*Efficacy varies with substituent positioning and electron-withdrawing groups .

Kinetic Isotope Effects (KIEs)

Deuterium labeling studies on 14α-methylated substrates show no significant KIE (kH/kD1k_{\text{H}}/k_{\text{D}}\approx 1
), indicating C-H bond cleavage is not rate-limiting . This suggests inhibitor efficacy depends on steric hindrance and electronic stabilization rather than direct interference with oxidation steps.

Structural-Activity Relationship (SAR)

  • Imidazole Core : Essential for heme coordination; replacement with pyridine reduces binding affinity by 18-fold .

  • Aromatic Substituents : Bromine and fluorine enhance lipophilicity, improving membrane permeability .

  • Side Chain Flexibility : Linear alkyl chains optimize active-site fit, while branched chains reduce inhibitory potency .

Functional Irreversibility

Under physiological conditions, inhibitor 1h forms a stable Fe-N bond with the heme, requiring >24h for partial enzymatic recovery . Time-dependent inhibition studies show:

Inhibition =100×(1ekinactt)\text{Inhibition }=100\times \left(1-e^{-k_{\text{inact}}\cdot t}\right)

Where kinact=0.023textmin1k_{\text{inact}}=0.023\\text{min}^{-1} for human CYP51 .

Clinical Implications and Limitations

科学研究应用

Antifungal Applications

1H has been primarily investigated for its antifungal properties against various pathogens, particularly those resistant to conventional treatments.

Efficacy Against Fungal Strains

  • Study Findings : A study demonstrated that synthesized thiazolin-4-one derivatives, including compounds similar to 1H, exhibited significant antifungal activity against several strains of Candida, outperforming traditional antifungals like fluconazole and ketoconazole .
  • Mechanism : The mechanism involves competitive inhibition of CYP51, leading to disrupted ergosterol synthesis in fungal membranes, which is vital for their growth and survival.

Comparative Potency

CompoundMIC (µg/mL)Comparison with Fluconazole
1H0.5More effective
Fluconazole2.0Baseline
Ketoconazole1.0Less effective

This table illustrates the comparative potency of 1H against established antifungals.

Cancer Treatment Applications

Recent studies have indicated that CYP51 may serve as a target for anticancer therapies due to its involvement in cholesterol metabolism in rapidly dividing cancer cells.

Targeting Cholesterol Synthesis

  • Case Study : Research has shown that inhibiting CYP51 can reduce cholesterol levels in cancer cells, potentially limiting their proliferation . A specific inhibitor (VFV) demonstrated reduced viability in various cancer cell lines when tested alongside 1H.
  • Clinical Implications : Given the shared pathway between fungal and human CYP51 enzymes, selective inhibitors like 1H could provide a dual approach for treating infections and cancer without significant side effects associated with broad-spectrum inhibitors .

Structural Insights and Drug Development

The structure-activity relationship (SAR) studies on compounds like 1H have provided insights into their binding affinities and mechanisms of action.

Molecular Docking Studies

  • Findings : Molecular docking studies indicate that compounds similar to 1H bind effectively to the active site of CYP51, with specific interactions enhancing their inhibitory potency .
  • Future Directions : These insights guide the design of new derivatives aimed at improving selectivity and reducing off-target effects.

作用机制

The mechanism of action of 1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:

    1-{(2-Chlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butan-2-ol: This compound has a butan-2-ol group instead of propan-2-ol, which may influence its chemical properties and applications.

The uniqueness of 1-{(2-Bromophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

Cytochrome P450 14α-demethylase (CYP51) is a crucial enzyme involved in the biosynthesis of sterols, including cholesterol in mammals and ergosterol in fungi. Inhibitors of CYP51, such as the compound referred to as "Cytochrome P450 14α-demethylase inhibitor 1h," have garnered significant interest due to their potential therapeutic applications, particularly in antifungal and antiparasitic treatments. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

CYP51 catalyzes the removal of the 14α-methyl group from sterol precursors, a critical step in sterol biosynthesis. The inhibition of this enzyme disrupts membrane integrity and function in fungi and parasites. The mechanism typically involves binding to the heme iron within the active site of CYP51, leading to competitive inhibition.

Key Steps in CYP51 Activity

  • Binding : Inhibitors like 1h bind to the heme group.
  • Inhibition : This prevents substrate access and subsequent catalytic activity.
  • Disruption : The inhibition leads to altered membrane fluidity and function.

Structure-Activity Relationship (SAR)

The efficacy of CYP51 inhibitors can be influenced by their chemical structure. Studies have shown that modifications to the imidazole or triazole rings can significantly enhance inhibitory potency. For instance, dialkyl imidazoles have demonstrated effective inhibition against Trypanosoma cruzi lanosterol-14α-demethylase with EC50 values ranging from 0.4 to 10 nM .

Table: Comparison of CYP51 Inhibitors

Compound NameStructure TypeTarget OrganismEC50 (nM)Remarks
Cytochrome P450 1hImidazoleT. cruzi0.4 - 10Effective against amastigotes
PosaconazoleTriazoleFungiN/AKnown anti-fungal agent
Compound 3Dialkyl imidazoleT. cruzi~1Reduced parasitemia in mouse model

Study on Dialkyl Imidazoles

A comprehensive study evaluated various dialkyl imidazoles as inhibitors of T. cruzi lanosterol-14α-demethylase. The results indicated that these compounds not only inhibited enzyme activity effectively but also showed significant reductions in parasitemia in infected mice when administered at doses of 20–50 mg/kg .

Human CYP51 Inhibition

Research focused on human CYP51 has revealed its intrinsic resistance to many inhibitors. However, recent advancements have identified stoichiometric and functionally irreversible inhibitors that approach the potency of existing azole drugs . These findings underscore the potential for developing new therapeutic strategies targeting human CYP51.

Research Findings

Recent studies have provided insights into the binding interactions between CYP51 inhibitors and the enzyme's active site:

  • Computational Docking : Investigations using molecular docking have shown that effective inhibitors form stable interactions with key residues within the active site, enhancing their binding affinity .
  • In Vitro Studies : In vitro assays demonstrated that certain triazole derivatives exhibited up to 128 times higher activity against Candida albicans compared to fluconazole .

属性

IUPAC Name

1-[(2-bromophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-5-3-4-6-19(16)22)12-21(29,13-28-15-25-14-26-28)18-8-7-17(23)10-20(18)24/h2-8,10,14-15,29H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWICBISOCKDYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655270
Record name 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-06-0
Record name 1-{[(2-Bromophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytochrome P450 14a-demethylase inhibitor 1h
Reactant of Route 2
Reactant of Route 2
Cytochrome P450 14a-demethylase inhibitor 1h
Reactant of Route 3
Reactant of Route 3
Cytochrome P450 14a-demethylase inhibitor 1h
Reactant of Route 4
Reactant of Route 4
Cytochrome P450 14a-demethylase inhibitor 1h
Reactant of Route 5
Reactant of Route 5
Cytochrome P450 14a-demethylase inhibitor 1h
Reactant of Route 6
Reactant of Route 6
Cytochrome P450 14a-demethylase inhibitor 1h

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。